A6 Peptide

Cell Migration CD44 Antagonism IC50 Comparison

A6 Peptide (Angstrom6; Ac-KPSSPPEE-NH₂; MW 910.4 Da) is a capped, eight L‑amino acid peptide derived from residues 136‑143 of the connecting domain of human single‑chain urokinase plasminogen activator (scuPA). Unlike its parent protease, A6 does not bind uPA receptor (uPAR) or interfere with uPA/uPAR binding; instead it selectively binds CD44 within the ligand‑binding domain and modulates CD44‑mediated signaling.

Molecular Formula C39H62N10O15
Molecular Weight 911.0 g/mol
Cat. No. B10830353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA6 Peptide
Molecular FormulaC39H62N10O15
Molecular Weight911.0 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N
InChIInChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)
InChIKeyNJSODKGEFNFGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A6 Peptide for CD44-Targeted Research & Drug Delivery: Compound Identity and Procurement Baseline


A6 Peptide (Angstrom6; Ac-KPSSPPEE-NH₂; MW 910.4 Da) is a capped, eight L‑amino acid peptide derived from residues 136‑143 of the connecting domain of human single‑chain urokinase plasminogen activator (scuPA) [1]. Unlike its parent protease, A6 does not bind uPA receptor (uPAR) or interfere with uPA/uPAR binding; instead it selectively binds CD44 within the ligand‑binding domain and modulates CD44‑mediated signaling [2] [3]. This unique receptor selectivity profile distinguishes A6 from both uPA‑derived and anti‑CD44 antibody‑based agents and underpins its investigator‑driven use as a standalone anti‑metastatic tool and as a CD44‑targeting ligand for nanocarrier functionalization.

Why Generic CD44-Binding Peptides Cannot Substitute for A6 in Migration and Targeting Assays


The A6 peptide possesses a dual functional profile—binding CD44 while simultaneously agonizing the receptor to enhance hyaluronic acid adhesion and activate FAK/MEK signaling—that fundamentally differs from other CD44-binding peptides or antibodies which typically act as competitive antagonists or passive blockers [1]. The peptide's sequence (KPSSPPEE) is derived from a specific non‑receptor‑binding region of urokinase and shows no cross‑reactivity with uPAR [2]. This mechanism of allosteric CD44 activation rather than blockade explains why a scrambled control peptide of identical amino acid composition fails to inhibit either Matrigel invasion in prostate cancer models [3] or B16‑F10 lung metastasis in vivo [1]. Simple CD44‑peptide sequences or CD44 antibodies cannot be interchanged without losing the functional outcome—a critical consideration for experiments measuring migration inhibition, FAK phosphorylation, or CD44‑dependent drug delivery enhancement.

Quantitative Comparative Evidence: A6 Peptide vs. CD44 Antagonists, Scrambled Controls, and Untargeted Delivery Systems


Migration Inhibition Potency: A6 vs. Alternative CD44-Binding Peptide P6

In ovarian and breast cancer cell lines, A6 inhibited migration with IC50 values of 5–110 nM, correlating directly with CD44 surface expression [1]. By contrast, a distinct CD44-binding peptide from the pro-MMP-9 hemopexin domain (peptide P6) inhibited adhesion of chronic lymphocytic leukemia (CLL) cells with an IC50 approximately 90 µM—roughly 800‑ to 18,000‑fold less potent than A6 on a molar basis [2]. This striking concentration differential highlights the value of selecting A6 as the CD44 probe of choice when low‑nanomolar potency is required.

Cell Migration CD44 Antagonism IC50 Comparison

In Vivo Metastasis Reduction: A6 vs. Scrambled Peptide Control in Orthotopic Prostate Cancer

In an orthotopic PC‑3 LN4 prostate cancer model, A6 treatment (10 mg/kg/day s.c.) reduced Matrigel invasion in vitro without affecting growth rate and, critically, decreased the proportion of mice developing lymph node metastases from 83% (scrambled‑peptide‑treated) to only 22–25% [1]. Median survival was not reached in the A6 group (all A6‑treated mice alive at 57 days), whereas all vehicle‑treated control mice died within the same period [1]. The scrambled peptide, despite identical amino acid composition, provided no survival benefit over vehicle, demonstrating the sequence‑specificity of the A6 pharmacophore.

Lymph Node Metastasis Prostate Cancer In Vivo Efficacy

Targeted vs. Non‑Targeted Liposomal Doxorubicin: CD44‑Specific Cytotoxicity Enhancement by A6 Functionalization

PEGylated liposomal doxorubicin (PLD) functionalized with A6 (A6-PLD) exhibited a 2‑fold greater cytotoxicity in CD44‑overexpressing C26 colon carcinoma cells than untargeted PLD (IC50 7.52 µg/mL vs. 15.02 µg/mL after 6 h incubation) [1]. In CD44‑negative NIH‑3T3 fibroblasts, A6-PLD and PLD showed indistinguishable cytotoxicity (IC50 38.05 vs. 34.87 µg/mL), confirming CD44‑dependent targeting [1]. In vivo, A6-PLD doubled intratumoral doxorubicin concentration at 48 h post‑injection (~15 µg Dox/g tumor vs. ~8 µg/g tumor) and prolonged median survival from 14 days (PLD) to 22 days (A6-PLD) [1].

Active Targeting Liposomal Doxorubicin CD44‑Dependent Cytotoxicity

Selective Cytotoxicity for Malignant vs. Healthy B‑Cells: A6 as a CLL‑Selective Agent

In primary patient samples (n = 22 CLL, n = 3 healthy donors), A6 peptide induced dose‑dependent cytotoxicity selectively in CLL cells with negligible effect on normal B lymphocytes [1]. This CD44‑dependent cytotoxicity profile was confirmed in a separate CLL study where A6 demonstrated greater cytotoxicity against ZAP‑70‑expressing (poor‑prognosis) CLL cells vs. ZAP‑70‑negative CLL cells [1]. The Phase I clinical trial in 16 advanced gynecologic cancer patients corroborates the safety profile: no dose‑limiting toxicity at any dose level, only Grade 1–2 adverse events (injection‑site reactions) [2].

Chronic Lymphocytic Leukemia Tumor Selectivity CD44 Cytotoxicity

Pharmacokinetic Predictability vs. CD44 Antibodies: Defined Half‑Life Enables Scheduled Dosing

Subcutaneous A6 demonstrates linear, dose‑proportional pharmacokinetics with a terminal half‑life of 1.4–1.8 h across a 20‑fold dose range (15–300 mg) in healthy men [1]. Urinary excretion of unchanged A6 accounts for 78–95% of the administered dose, indicating minimal metabolism [1]. This contrasts sharply with therapeutic anti‑CD44 monoclonal antibodies whose half‑lives measured in days and Fc‑mediated clearance pathways complicate intermittent dosing schedules for short‑term experimental windows [2]. The Phase I trial in gynecologic cancer patients confirmed a consistent ~2 h half‑life and Tmax of 1–2 h with no evidence of immunogenicity [3].

Pharmacokinetics Half‑Life Subcutaneous Dosing

Ocular Anti‑Angiogenic Efficacy: Dose‑Response Differentiation from Untargeted Anti‑Angiogenic Peptides

In a laser‑induced rat choroidal neovascularization (CNV) model, A6 produced a dose‑dependent reduction in CNV area—40.8% (200 mg/kg/day, P = 0.0008) in the first arm and 70.0% at 400 mg/kg/day (P = 0.0124) in the second arm [1]. The 400 mg/kg/day dose was significantly superior to 200 mg/kg/day (P = 0.0393), establishing a clear dose‑response relationship not commonly reported for other anti‑angiogenic peptides [1]. A6 concentrations in the choroid reached 0.72 µM (200 mg/kg) and 1.75 µM (400 mg/kg) at 2 h post‑injection, linking tissue exposure directly to efficacy [1].

Choroidal Neovascularization Angiogenesis Dose‑Response

Optimal Application Scenarios for A6 Peptide Based on Quantitative Evidence


CD44‑Dependent Cell Migration / Invasion Assay Standardization

The low‑nanomolar IC50 range (5–110 nM) against a panel of six CD44‑positive ovarian and breast cancer lines makes A6 well‑suited as a positive control inhibitor for Transwell migration and Matrigel invasion assays [1]. The peptide's defined, sequence‑dependent anti‑migratory activity—demonstrated by the failure of scrambled peptide to inhibit PC‑3 LN4 invasion [2]—ensures that researchers can attribute observed effects specifically to CD44 pathway modulation rather than to nonspecific peptide interference. For assay qualification, A6 at 100 nM serves as a validated benchmark for CD44‑dependent migration inhibition.

CD44‑Targeted Nanocarrier Functionalization for Preclinical Drug Delivery Optimization

Conjugation of A6 to PEGylated liposomes (A6-PLD) yields a reproducible 2‑fold enhancement of cytotoxicity in CD44‑overexpressing cells with no effect in CD44‑negative cells [3]. This binary readout (CD44+ vs. CD44− differential) provides a quality‑control metric for batch‑to‑batch consistency of A6‑functionalized nanocarriers. The demonstrated 57% median survival extension in a murine colon carcinoma model [3] establishes A6‑liposome conjugation as a platform technology for preclinical evaluation of CD44‑targeted chemotherapeutics, applicable across polymer micelles and polymersomes as evidenced by A6‑tagged carfilzomib micelles [4] and A6‑polymersomal vincristine [5].

Ocular Angiogenesis Model: Dose‑Ranging Positive Control for Anti‑Angiogenic Screening

The statistically significant, dose‑dependent inhibition of laser‑induced CNV (40.8% at 200 mg/kg/day, 70.0% at 400 mg/kg/day, P < 0.05) [6] positions A6 as a reliable positive control for CD44‑dependent anti‑angiogenic drug screening in rodent ocular neovascularization models. The measured choroidal A6 concentrations (0.72–1.75 µM at 2 h post‑dose) [6] enable pharmacokinetic/pharmacodynamic correlation studies, particularly relevant for wet AMD and diabetic retinopathy research programs.

CLL Cell Selectivity Studies: CD44‑Mediated Cytotoxicity Probe

For CLL research, A6 provides a CD44‑selective cytotoxic tool that spares normal B lymphocytes [7]. This selectivity profile, combined with a safety record of no dose‑limiting toxicities in 16 gynecologic cancer patients [8], supports its use as a chemical probe to dissect CD44‑dependent survival signaling in ZAP‑70‑positive (poor‑prognosis) vs. ZAP‑70‑negative CLL subtypes. Investigators should note that the Phase II ovarian cancer monotherapy trial showed only 6.5% progression‑free survival at 6 months (median PFS 2.0 months) [9], suggesting that the procurement value of A6 for monotherapy efficacy reads is limited; its primary differentiation rests on CD44‑dependent mechanistic studies and delivery vector applications.

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